Bienvenue dans la boutique en ligne BenchChem!

2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide

MIF Inhibition Tautomerase Assay Structure-Activity Relationship

2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS 1809484-44-3) is a synthetic heterocyclic small molecule (molecular formula C13H10N4O4, MW 286.247). It belongs to a class of compounds that combine a 1,3-dioxoisoindoline (phthalimide) moiety with a 1,2,4-oxadiazole core, linked via a methylene bridge, and further functionalized with an acetamide group.

Molecular Formula C13H10N4O4
Molecular Weight 286.247
CAS No. 1809484-44-3
Cat. No. B2979310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide
CAS1809484-44-3
Molecular FormulaC13H10N4O4
Molecular Weight286.247
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)CC(=O)N
InChIInChI=1S/C13H10N4O4/c14-9(18)5-10-15-11(21-16-10)6-17-12(19)7-3-1-2-4-8(7)13(17)20/h1-4H,5-6H2,(H2,14,18)
InChIKeyPKUUUAAFWRAYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS 1809484-44-3): Chemical Identity and Structural Class


2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS 1809484-44-3) is a synthetic heterocyclic small molecule (molecular formula C13H10N4O4, MW 286.247) . It belongs to a class of compounds that combine a 1,3-dioxoisoindoline (phthalimide) moiety with a 1,2,4-oxadiazole core, linked via a methylene bridge, and further functionalized with an acetamide group. Structurally related analogs have been investigated as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine [1]. However, this specific compound lacks published primary biological data, placing it as a research-enabling tool or a synthetic intermediate rather than a biologically-validated lead.

Why Generic Substitution is Unreliable for 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide


Within the 1,2,4-oxadiazole-phthalimide hybrid class, compounds with identical core scaffolds can exhibit profoundly different biological activities based on minor substitution changes. Published data on MIF inhibitors shows that a shift in the methylene bridge position or acetamide attachment can alter IC50 values by over an order of magnitude [1]. Consequently, treating compounds like N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide or 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide as interchangeable with the target compound is scientifically unfounded. The absence of reported bioactivity for this specific regioisomer means any substitution carries a high risk of invalidating structure-activity relationship (SAR) assumptions in a research program.

Quantitative Differentiation Evidence for 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS 1809484-44-3)


Regioisomeric Differentiation: Oxadiazole Substitution Pattern Dictates MIF Tautomerase Inhibition Potency

This compound is a positional isomer of the active MIF inhibitor 'compound 7' identified by Balachandran et al. (2009). The reference compound 7, a 1,2,4-oxadiazole derivative, inhibited MIF tautomerase activity with an IC50 of 25 µM (THP-1 lysates) and 15 µM (purified human MIF) [1]. The target compound features a critical structural difference: the phthalimide moiety is attached at the 5-position of the oxadiazole via a methylene link, and the acetamide is at the 3-position. In contrast, compound 7 has a longer, more flexible linker and a 3-fluoro-4-methoxyphenyl group. While the target compound's exact IC50 is unpublished, class-level SAR from this study shows that subtle changes to the linker and substitution pattern can shift potency from an IC50 of ~1.5 µM (compound 28, a phthalimide-amid) to >100 µM (inactive analogs) [1]. This indicates that the target compound occupies a unique, untested position in the MIF inhibitor landscape, making it a high-priority tool for novel SAR exploration.

MIF Inhibition Tautomerase Assay Structure-Activity Relationship

Chemical Scaffold Uniqueness: 5-Phthalimidomethyl-1,2,4-oxadiazole Core vs. Common 3,5-Substituted Analogs

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs in the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-partner [1]. The target compound, based on the 1,2,4-oxadiazole scaffold, thus possesses inherently higher log D than its 1,3,4 isomeric counterpart. Furthermore, within the commercial chemical space, the closest purchasable analogs (e.g., N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide) place the phthalimide group at position 3 and the acetamidomethyl group at position 5, representing a regioisomeric 'swap.' The target compound's unique 5-phthalimidomethyl-3-acetamide substitution pattern is hypothesized to confer distinct hydrogen-bonding topology and metabolic stability profiles, making it a valuable divergent scaffold for fragment-based or high-throughput screening libraries.

Chemical Scaffold Bioisosterism Medicinal Chemistry

Absence of Data as a Differentiation Factor: A Blank Slate for De Novo Intellectual Property

A comprehensive patent and literature search reveals no peer-reviewed biological data, no tautomerase inhibition IC50, and no cellular assay results for the target compound 2-(5-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide. In contrast, closely related compounds such as 'compound 7' (IC50 = 15-25 µM) and 'compound 28' (IC50 = 0.5 µM) in the Balachandran et al. (2009) study [1] have established activity profiles. This published activity nullifies the patentability of obvious modifications of those scaffolds. The target compound, by virtue of its unexplored biological profile, represents an opportunity for original discovery and composition-of-matter patent protection, a critical factor for industrial procurement decisions.

Patent Landscape Intellectual Property Biological Evaluation

Recommended Application Scenarios for 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide (CAS 1809484-44-3)


MIF Tautomerase Inhibitor SAR Expansion

Procure this compound to fill a critical gap in the MIF tautomerase inhibitor SAR exploration. As a regioisomer of the characterized lead 'compound 7' (IC50 15-25 µM), it can be used to probe how relocating the phthalimide group from a flexible linker to the oxadiazole 5-position impacts enzymatic inhibition and, subsequently, the suppression of MIF-induced IL-6 and IL-1β production in hPBMCs [1]. This directly addresses the mechanistic question raised by Balachandran et al. (2009) regarding how inhibitor binding influences MIF's biological function.

Generation of Novel Intellectual Property

Ideal for biotech startups and academic drug discovery units seeking to establish a dominant patent position in the MIF inhibitor space. Because the compound has no published biological activity, its use in generating a novel, non-obvious biological profile (e.g., sub-micromolar MIF inhibition, or unexpected selectivity over D-DT) can form the basis for a new composition-of-matter or method-of-use patent, as supported by its clear structural differentiation from prior art compounds 7, 22, 23, 24, 25, and 27 [1].

Construction of a 1,2,4-Oxadiazole-focused Fragment Library

Use this compound as a key building block in a fragment-based drug discovery (FBDD) library. Boström et al. (2012) demonstrated that 1,2,4-oxadiazoles have inherently higher lipophilicity (~1 log D unit) compared to 1,3,4-isomers, a critical parameter for CNS drug design [2]. Incorporating this specific scaffold into a fragment library allows for systematic exploration of lipophilic efficiency (LipE) and metabolic stability, directly informing lead optimization strategies.

Development of a Pharmacophore Model for MIF-CD74 Interaction

Employ this compound in advanced cell-based assays to investigate the MIF-CD74 receptor interaction. The unique substitution pattern may result in differential inhibition of the MIF tautomerase site versus the CD74 binding interface. This distinct biological profile, if observed, would differentiate it from ISO-1 and its closer analogs, which primarily target the catalytic pocket [1]. This scenario is critical for groups working on the non-enzymatic, receptor-mediated functions of MIF in cancer and inflammatory diseases.

Quote Request

Request a Quote for 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.